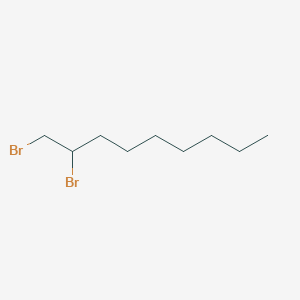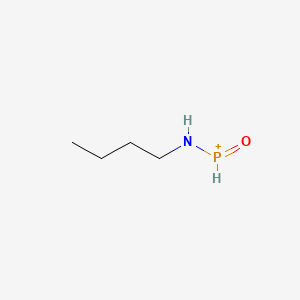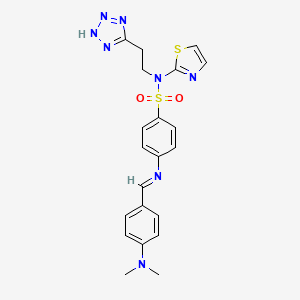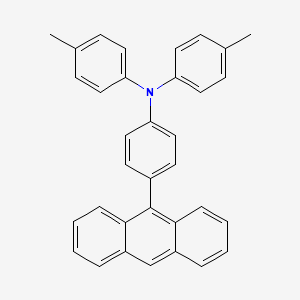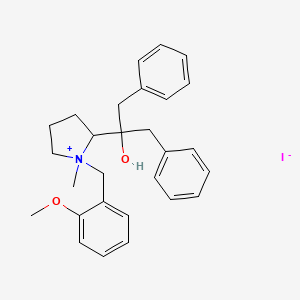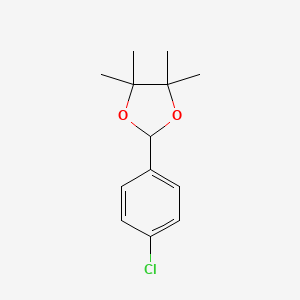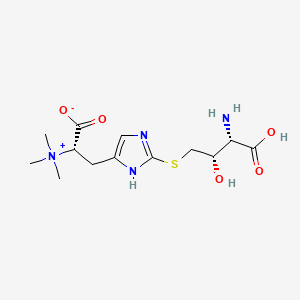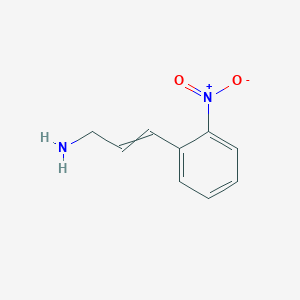![molecular formula C11H22OSi B14440296 Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 74496-07-4](/img/structure/B14440296.png)
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. It is commonly used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with chloroplatinic acid as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps to achieve the required purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface properties of substrates, enhancing their compatibility with other materials. The molecular targets include various functional groups on the substrate surface, and the pathways involved include the formation of covalent bonds between the silane and the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-
Uniqueness
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and act as an adhesion promoter in various applications sets it apart from other silane-based compounds .
Eigenschaften
CAS-Nummer |
74496-07-4 |
|---|---|
Molekularformel |
C11H22OSi |
Molekulargewicht |
198.38 g/mol |
IUPAC-Name |
trimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)7-6-9-4-5-10-11(8-9)12-10/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
PEXYOZSKYQBQIH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCC1CCC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
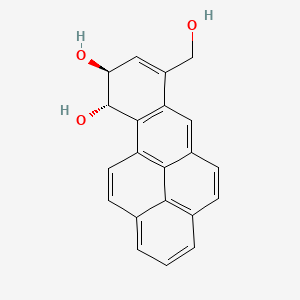
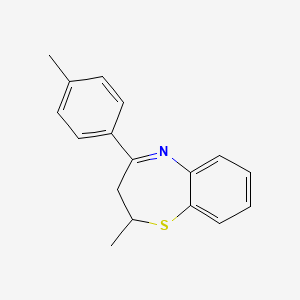
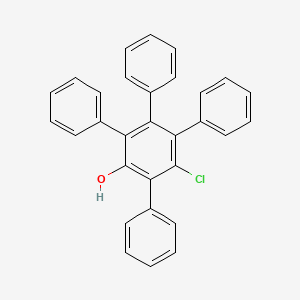
![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
